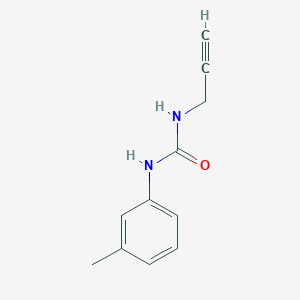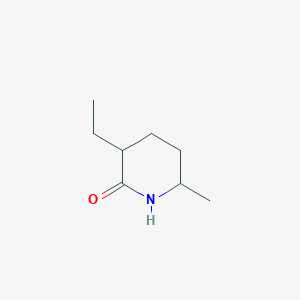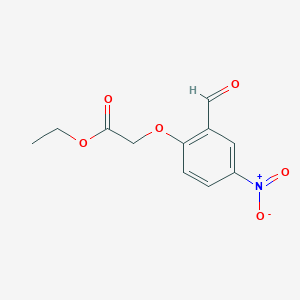
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Rheological Tuning
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea demonstrates significant potential in the formation and rheological tuning of hydrogels. The compound's ability to form hydrogels across a range of acids highlights its versatility and utility in creating materials with tunable physical properties. The rheology and morphology of these gels can be adjusted by altering the anion identity, providing a method to fine-tune the gels' mechanical characteristics for specific applications. This property is crucial for developing tailored hydrogel materials for biomedical and industrial uses (Lloyd & Steed, 2011).
Interaction with Oxoanions
The compound's interaction with various oxoanions to form complexes highlights its potential in chemical sensing and separation processes. The ability to selectively form complexes with different anions, as demonstrated by the formation of a stable complex with the fluoride ion leading to urea deprotonation, underscores its utility in developing sensors and separation materials for environmental and analytical chemistry applications (Boiocchi et al., 2004).
Neuropeptide Y5 Receptor Antagonism
The synthesis and structure-activity relationship studies of this compound derivatives as neuropeptide Y5 receptor antagonists reveal their potential in therapeutic applications, particularly in treating conditions related to this receptor. This research contributes to the development of new pharmacological agents targeting the NPY5 receptor, which is implicated in various physiological processes and diseases (Fotsch et al., 2001).
Non-linear Optical Material Development
The synthesis of organic non-linear optical materials using derivatives of this compound underscores its importance in the development of new materials for optoelectronic applications. The characterization of these materials, including their crystal growth, optical properties, and second harmonic generation efficiency, highlights the compound's utility in creating advanced materials for lasers, telecommunications, and information processing (Ravindrachary et al., 2005).
Mecanismo De Acción
Target of Action
It’s known that this compound is involved in reactions such as the visible-light-induced oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines and the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols .
Mode of Action
1-(3-Methylphenyl)-3-(prop-2-yn-1-yl)urea interacts with its targets through a series of chemical reactions. In the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . In the Rh(iii)-catalyzed coupling of phenylhydrazines with 1-alkynylcyclobutanols, the reaction proceeds through a hydrazine-directed C–H functionalization pathway .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of 1 O 2 and O 2 ˙ − through energy transfer and a single electron transfer pathway . This compound also participates in the [4+1] annulation, based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of the corresponding formamides in good yields under mild conditions . It also provides a new pathway to prepare diverse 1H-indazoles .
Action Environment
The action of this compound is influenced by environmental factors such as light and oxygen. For instance, the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines occurs in the absence of an external photosensitizer
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-prop-2-ynylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h1,4-6,8H,7H2,2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHDZYSYJAJJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)

![5-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2536943.png)
![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)


![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2536949.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2536950.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide](/img/structure/B2536953.png)
![2-[4-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B2536958.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2536961.png)

